(Rac)-RK-682

Content Navigation

(Rac)-RK-682 is a synthetic racemate of the Streptomyces-derived tetronic acid, designed as a cost-effective, non-competitive PTPase inhibitor. It replaces expensive natural (R)-RK-682 without sacrificing potency in phosphatase assays. • Broad-spectrum reference inhibitor with known IC50 values against PTP1B, VHR, CD45, and CDC-25B. • Dual mechanism: active-site binding plus concentration-dependent aggregation, enabling surfactant/aggregation studies. • Divalent cation sensitivity (Mg²⁺, Ca²⁺) critical for metal-free assay validation and chelation effects. • Ideal for large-scale G1/S cell cycle arrest experiments.

CAS Number

Product Name

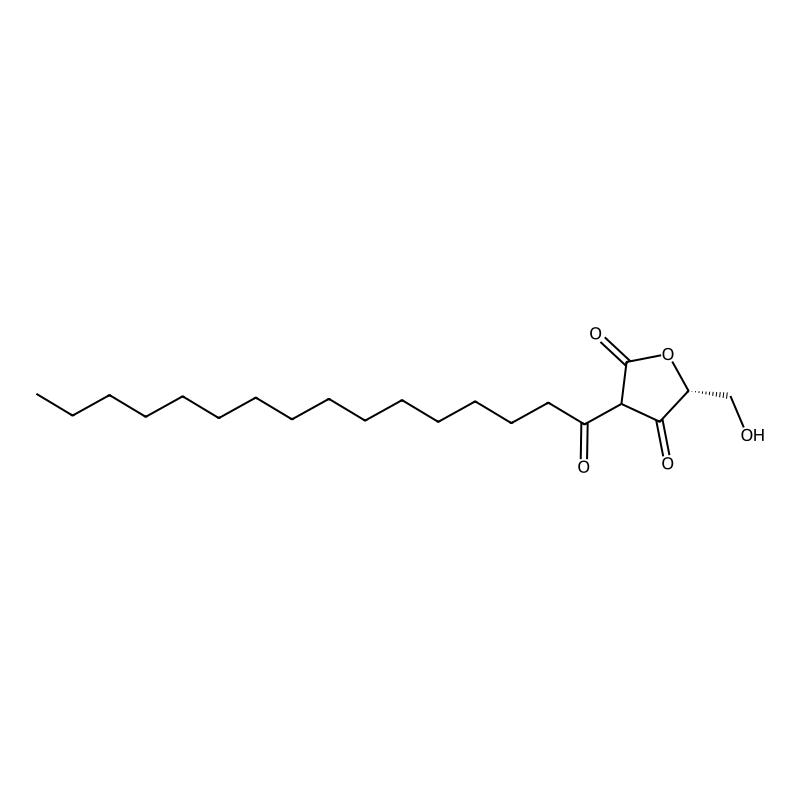

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

(Rac)-RK-682 (CAS: 150627-37-5) is a synthetic racemic mixture of a naturally occurring 3-acyl-5-hydroxymethyltetronic acid derivative originally isolated from Streptomyces species . It is widely procured as a potent, non-competitive inhibitor of protein tyrosine phosphatases (PTPases), including PTP1B, VHR, and CD45, as well as dual-specificity phosphatases like CDC-25B. Characterized by its long hydrophobic hexadecanoyl chain and highly acidic tetronic acid core, the compound is primarily utilized as a broad-spectrum reference inhibitor in phosphatase assays and cell cycle arrest studies . While the natural product is strictly enantiopure, the synthetic racemate provides an accessible, structurally stable, and highly cost-effective alternative for high-throughput screening and biochemical profiling without sacrificing inhibitory potency .

Substituting (Rac)-RK-682 with generic phosphatase inhibitors like sodium orthovanadate or okadaic acid fundamentally alters the mechanism of enzyme suppression. Unlike small-molecule covalent modifiers, (Rac)-RK-682 operates through a dual mechanism involving both active-site binding and concentration-dependent aggregation [1]. Furthermore, substituting the synthetic racemate with the enantiopure natural (R)-RK-682 introduces unnecessary procurement costs, as both forms exhibit identical inhibitory kinetics in standard assays . Finally, the compound's unique tetronic acid core is highly susceptible to chelation; replacing it with non-chelating analogs fails to replicate the specific divalent metal-dependent modulation (e.g., extreme Mg2+ or Ca2+ sensitivity) that defines RK-682's behavior in complex buffer systems [1].

Racemic vs. Natural Enantiomer Equivalence

For procurement teams scaling up biochemical assays, the synthetic racemate (Rac)-RK-682 offers identical performance to the naturally isolated (R)-RK-682 . Assays measuring the inhibition of targets like VHR and CD45 show that the synthetic racemic material yields identical IC50 values (2.0 µM and 54 µM, respectively) compared to the enantiopure natural product . This eliminates the need for costly asymmetric synthesis or complex natural product isolation.

| Evidence Dimension | PTPase Inhibitory Activity (IC50) |

| Target Compound Data | Identical IC50 profile (e.g., 2.0 µM for VHR) |

| Comparator Or Baseline | Enantiopure natural (R)-RK-682 |

| Quantified Difference | 0% difference in inhibitory potency between the racemate and the natural R-isomer. |

| Conditions | Standard in vitro phosphatase assays. |

Buyers can procure the significantly more cost-effective synthetic racemate without sacrificing any biological activity or assay reproducibility.

Divalent Cation Sensitivity

The tetronic acid core of (Rac)-RK-682 is highly acidic and readily forms multivalent metal complexes, which drastically alters its processability in assay buffers [1]. When evaluated in the presence of divalent cations like magnesium (Mg2+)—which are frequently used in enzyme buffer solutions—the inhibitory activity of (Rac)-RK-682 is severely depleted due to complexation[1]. Standard non-chelating PTP inhibitors do not exhibit this specific vulnerability.

| Evidence Dimension | Inhibitory Activity Depletion via Metal Complexation |

| Target Compound Data | Complete or severe depletion of inhibitory activity in the presence of Mg2+ or Ca2+. |

| Comparator Or Baseline | Standard non-chelating PTP inhibitors (stable IC50s across varying metal concentrations). |

| Quantified Difference | Significant reduction in apparent potency when divalent cations are introduced into the buffer. |

| Conditions | Aqueous enzyme buffer solutions containing Mg2+ or Ca2+. |

Procurement teams and assay developers must strictly control buffer formulations and avoid divalent metal salts to prevent artifactual loss of compound potency.

Promiscuous Aggregation Inhibition

Unlike classical 1:1 competitive inhibitors, (Rac)-RK-682 functions partially through a promiscuous, aggregation-based mechanism [1]. The combination of its exposed negatively charged tetronic acid core and its long hexadecanoyl chain causes the compound to form large aggregates in aqueous solution [1]. This intrinsic capacity to aggregate is essential for its ability to promote enzyme aggregation and subsequent inhibition, meaning its apparent IC50 is highly dependent on compound concentration and the presence of surfactants.

| Evidence Dimension | Mechanism of Enzyme Inhibition |

| Target Compound Data | Forms large aggregates that promiscuously bind protein surfaces to induce inhibition. |

| Comparator Or Baseline | Classical competitive inhibitors (non-aggregating, strict 1:1 stoichiometry). |

| Quantified Difference | Inhibition kinetics shift from standard Michaelis-Menten behavior to aggregation-dependent suppression. |

| Conditions | Aqueous solution binding assays without detergents. |

Understanding this aggregation-based mechanism dictates the need for strict detergent controls and prevents misinterpretation of high-throughput screening data.

Broad-Spectrum Phosphatase Selectivity

(Rac)-RK-682 serves as a highly effective pan-phosphatase reference standard due to its broad-spectrum activity across multiple enzyme classes . It demonstrates potent inhibition of CDC-25B (IC50 = 0.7 µM), VHR (IC50 = 2.0 µM), and PTP1B (IC50 = 8.6 µM), while showing weaker activity against CD45 (IC50 = 54 µM) [REFS-1, REFS-2]. This ~77-fold variance across targets makes it a valuable baseline comparator when evaluating the selectivity of novel, highly specific PTP1B or CDC-25B inhibitors.

| Evidence Dimension | IC50 across diverse phosphatase targets |

| Target Compound Data | CDC-25B (0.7 µM), VHR (2.0 µM), PTP1B (8.6 µM), CD45 (54 µM). |

| Comparator Or Baseline | Highly selective single-target PTP1B inhibitors. |

| Quantified Difference | Broad-spectrum inhibition with a ~77-fold variance in IC50 between the most and least sensitive targets. |

| Conditions | Purified recombinant enzyme assays. |

It is ideal as a pan-phosphatase positive control rather than a highly selective probe for a single pathway.

Broad-Spectrum Positive Control in HTS

Due to its established IC50 values across multiple phosphatase classes (PTP1B, VHR, CDC-25B), (Rac)-RK-682 is the ideal baseline reference standard for laboratories screening novel, highly selective PTPase inhibitors .

Aggregation-Based Inhibition Studies

Because of its unique tetronic acid core and long hydrophobic chain, the compound serves as a model reagent for studying concentration-dependent, aggregation-based enzyme suppression and the effects of surfactants in assay buffers [1].

Metal-Free Buffer Optimization

The extreme sensitivity of (Rac)-RK-682 to divalent cations (e.g., Mg2+, Ca2+) makes it a critical tool for validating metal-free assay environments and studying the impact of metal chelation on inhibitor potency [1].

Cost-Effective Cell Cycle Arrest Assays

Since the synthetic racemate performs identically to the expensive natural enantiomer, it is the preferred choice for large-scale in vitro studies requiring G1/S phase cell cycle arrest via phosphatase inhibition[REFS-1, REFS-2].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

2: Saifudin A, Lallo SA, Tezuka Y. The Potent Inhibitors of Protein Tyrosine Phosphatase 1B from the Fruits of Melaleuca leucadendron. Pharmacognosy Res. 2016 Mar;8(Suppl 1):S38-41. doi: 10.4103/0974-8490.178644. PubMed PMID: 27114690; PubMed Central PMCID: PMC4821105.

3: Carneiro VM, Trivella DB, Scorsato V, Beraldo VL, Dias MP, Sobreira TJ, Aparicio R, Pilli RA. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues. Eur J Med Chem. 2015 Jun 5;97:42-54. doi: 10.1016/j.ejmech.2015.04.036. Epub 2015 Apr 20. PubMed PMID: 25938987.

4: Sun Y, Hahn F, Demydchuk Y, Chettle J, Tosin M, Osada H, Leadlay PF. In vitro reconstruction of tetronate RK-682 biosynthesis. Nat Chem Biol. 2010 Feb;6(2):99-101. doi: 10.1038/nchembio.285. Epub 2009 Dec 20. PubMed PMID: 20081823; PubMed Central PMCID: PMC2811812.

5: Schobert R, Jagusch C. Solution-phase and solid-phase syntheses of enzyme inhibitor RK-682 and antibiotic agglomerins. J Org Chem. 2005 Jul 22;70(15):6129-32. PubMed PMID: 16018718.

6: Usui T, Kojima S, Kidokoro S, Ueda K, Osada H, Sodeoka M. Design and synthesis of a dimeric derivative of RK-682 with increased inhibitory activity against VHR, a dual-specificity ERK phosphatase: implications for the molecular mechanism of the inhibition. Chem Biol. 2001 Dec;8(12):1209-20. PubMed PMID: 11755399.

7: Sodeoka M, Sampe R, Kojima S, Baba Y, Morisaki N, Hashimoto Y. Asymmetric synthesis of a 3-acyltetronic acid derivative, RK-682, and formation of its calcium salt during silica gel column chromatography. Chem Pharm Bull (Tokyo). 2001 Feb;49(2):206-12. PubMed PMID: 11217111.

8: Hamaguchi T, Sudo T, Osada H. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase. FEBS Lett. 1995 Sep 18;372(1):54-8. PubMed PMID: 7556642.

Explore Compound Types

O4Si-4